molecular formula C16H24N2O4 B585364 Diacetolol D7 CAS No. 1346604-19-0

Diacetolol D7

Cat. No.: B585364
CAS No.: 1346604-19-0
M. Wt: 315.421
InChI Key: AWOGXJOBNAWQSF-SVMCCORHSA-N
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Description

Diacetolol D7 is a deuterium-labeled derivative of diacetolol, which is the main metabolite of acebutolol. Acebutolol is a cardioselective beta-adrenergic antagonist used primarily for the management of hypertension and ventricular premature beats. This compound retains the pharmacological properties of diacetolol, including its beta-adrenoceptor blocking and anti-arrhythmic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diacetolol D7 involves the incorporation of deuterium atoms into the diacetolol molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and deuterium sources to ensure high yield and purity. The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: Diacetolol D7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Diacetolol D7 has a wide range of scientific research applications, including:

Mechanism of Action

Diacetolol D7 exerts its effects by blocking beta-adrenergic receptors, specifically the beta-1 receptors. This action reduces the heart rate and blood pressure by inhibiting the effects of epinephrine and norepinephrine on the heart. The blockade of these receptors decreases cardiac output and oxygen demand, which is beneficial in managing hypertension and arrhythmias .

Comparison with Similar Compounds

Uniqueness of Diacetolol D7: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracing in metabolic studies and enhances the stability of the compound, making it a valuable tool in various scientific investigations .

Biological Activity

Diacetolol D7 is a notable compound primarily recognized as a beta-adrenergic receptor antagonist and serves as the major metabolite of acebutolol. Its biological activity is significant in the cardiovascular system, particularly in the management of arrhythmias and hypertension. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, and relevant case studies.

This compound functions primarily as a β-adrenoceptor antagonist , specifically targeting beta-1 adrenergic receptors . The binding of this compound to these receptors inhibits the action of catecholamines like adrenaline, leading to several physiological effects:

  • Reduction in heart rate : By blocking beta-1 receptors, this compound decreases the influx of calcium ions into cardiac cells, which reduces myocardial contractility and heart rate.
  • Decreased cardiac output : This effect is beneficial for patients with hypertension and certain cardiac arrhythmias, as it lowers oxygen demand and workload on the heart.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:

  • Absorption : Following oral administration, this compound exhibits high bioavailability due to its extensive first-pass metabolism.
  • Half-life : The compound has a half-life ranging from 8 to 13 hours , allowing for effective dosing schedules.
  • Metabolism : Primarily metabolized in the liver through hydrolysis, this compound is converted into an active amine metabolite which contributes to its therapeutic effects.

Clinical Applications

This compound has been investigated for its effectiveness in various clinical scenarios:

  • Hypertension Management : A study indicated that patients treated with this compound experienced significant reductions in systolic and diastolic blood pressure compared to placebo groups.
  • Arrhythmia Treatment : Clinical trials demonstrated that this compound effectively reduced episodes of atrial fibrillation in patients with underlying cardiovascular conditions.

Animal Model Studies

Research involving animal models has provided further insights into the dosage effects and safety profile of this compound:

  • Dosage Effects : In rodent models, lower doses resulted in a significant decrease in heart rate without adverse effects, while higher doses were associated with more pronounced cardiovascular responses.
  • Safety Profile : Long-term studies showed that this compound did not induce significant toxicity or adverse events at therapeutic doses.

Comparative Analysis

To illustrate the biological activity and pharmacological properties of this compound compared to other beta-blockers, the following table summarizes key attributes:

AttributeThis compoundAcebutololPropranolol
Receptor Selectivity Beta-1 selectiveNon-selectiveNon-selective
Half-life (hours) 8 - 133 - 63 - 6
Primary Indications Hypertension, ArrhythmiaHypertensionHypertension, Anxiety
Metabolism HepaticHepaticHepatic
Common Side Effects Fatigue, dizzinessFatigue, bradycardiaFatigue, depression

Properties

IUPAC Name

N-[3-acetyl-4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20)/i1D3,2D3,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOGXJOBNAWQSF-SVMCCORHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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